molecular formula C14H16F3NO4 B3039577 N-Acetyl-DL-(4-trifluoromethoxy)phenylalanine ethyl ester CAS No. 1207894-55-0

N-Acetyl-DL-(4-trifluoromethoxy)phenylalanine ethyl ester

Cat. No. B3039577
CAS RN: 1207894-55-0
M. Wt: 319.28 g/mol
InChI Key: GRQUPOZYKRJTJD-UHFFFAOYSA-N
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Description

Synthesis Analysis

An improved method for chemical resolution of DL-phenylalanine methyl ester using N-acetyl-D-phenylglycine as a resolving agent is described . This new resolving agent is readily available, non-toxic, and easily recoverable from the insoluble diastereomeric salt .


Molecular Structure Analysis

The molecular structure of similar compounds like N-Acetyl-L-phenylalanine ethyl ester has been studied . The empirical formula is C13H17NO3 and the molecular weight is 235.28 .


Chemical Reactions Analysis

Chemical reactions involving similar compounds like DL-phenylalanine methyl ester have been studied . Chemical resolution by the formation of a diastereomeric salt is the most frequently applied procedure for the separation of enantiomers on a large scale .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds like N-Acetyl-L-phenylalanine ethyl ester have been analyzed . It is a white powder with a storage temperature of 2-8°C .

Mechanism of Action

The mechanism of action of similar compounds like N-acetyl-D-phenylglycine has been studied . It has been used as a resolving agent in the chemical resolution of DL-phenylalanine methyl ester .

Safety and Hazards

The safety and hazards of similar compounds like N-Acetyl-L-phenylalanine ethyl ester have been studied . It is classified as a non-combustible solid .

properties

IUPAC Name

ethyl 2-acetamido-3-[4-(trifluoromethoxy)phenyl]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16F3NO4/c1-3-21-13(20)12(18-9(2)19)8-10-4-6-11(7-5-10)22-14(15,16)17/h4-7,12H,3,8H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRQUPOZYKRJTJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC=C(C=C1)OC(F)(F)F)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Acetyl-DL-(4-trifluoromethoxy)phenylalanine ethyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-Acetyl-DL-(4-trifluoromethoxy)phenylalanine ethyl ester
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